molecular formula C21H18ClN3O3 B2564882 N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide CAS No. 866134-01-2

N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide

Cat. No. B2564882
M. Wt: 395.84
InChI Key: INFWSGRITVBSIS-YDZHTSKRSA-N
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Description

“N’-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide” is a chemical compound with the CAS Number 866134-01-2. It has a molecular weight of 395.84 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxole ring, a pyrrole ring, and a chlorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.

Scientific Research Applications

Synthesis and Antibacterial Activity

A notable application of compounds structurally related to the specified chemical involves their synthesis and evaluation for antibacterial properties. For instance, a series of hydrazides, synthesized by reacting 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazides with aromatic aldehydes, including compounds with structural motifs similar to N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide, have demonstrated antibacterial properties. This research underlines the potential of these compounds in contributing to the development of new antibacterial agents (Kostenko et al., 2015), (Kostenko et al., 2015).

Bioinformatic Characterization for Neurodegenerative Diseases

Research aimed at finding new treatments for neurodegenerative diseases, particularly Alzheimer’s disease, has explored the synthesis and bioinformatic characterization of Schiff bases related to the compound . The study evaluates drug-like, pharmacokinetic, and pharmacodynamic properties and predicts binding to therapeutic targets using bioinformatics, cheminformatics, and computational pharmacological methods. This research provides insight into the potential application of such compounds in treating neurodegenerative disorders (Avram et al., 2021).

Structure Insights and Broad-Spectrum Antibacterial Candidates

Another study focused on the synthesis and structural insights of novel compounds, including two new N'-heteroarylidene-1-carbohydrazide derivatives, showcasing broad-spectrum antibacterial candidates. These compounds show potent antibacterial activity with minimal inhibitory concentration (MIC) values, indicating their potential as antibacterial agents. The structural characterization includes NMR, infrared and UV-vis spectroscopies, and X-ray diffraction, supplemented with density functional theory (DFT) calculations (Al-Wahaibi et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3-chlorophenyl)-3-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-17-5-3-4-16(11-17)18(25-8-1-2-9-25)12-21(26)24-23-13-15-6-7-19-20(10-15)28-14-27-19/h1-11,13,18H,12,14H2,(H,24,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFWSGRITVBSIS-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC(C3=CC(=CC=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC(C3=CC(=CC=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide

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